molecular formula C22H23Cl2N3O3 B14959567 1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959567
M. Wt: 448.3 g/mol
InChI Key: QCAPGRCXKBTNQY-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a dichlorophenyl group, and a carbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dichlorophenyl and carbamoyl groups. Common synthetic routes may involve:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve the use of reagents such as dichlorobenzene derivatives and coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-{4-[(2,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: This compound is similar in structure but has a different substitution pattern on the phenyl ring.

    1-butyl-N-{4-[(2,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Another similar compound with a different dichlorophenyl substitution pattern.

Uniqueness

1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H23Cl2N3O3

Molecular Weight

448.3 g/mol

IUPAC Name

1-butyl-N-[4-[(2,3-dichlorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23Cl2N3O3/c1-2-3-11-27-13-15(12-19(27)28)22(30)25-16-9-7-14(8-10-16)21(29)26-18-6-4-5-17(23)20(18)24/h4-10,15H,2-3,11-13H2,1H3,(H,25,30)(H,26,29)

InChI Key

QCAPGRCXKBTNQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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